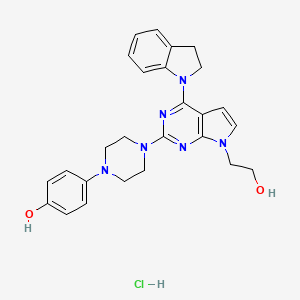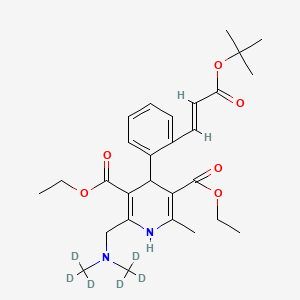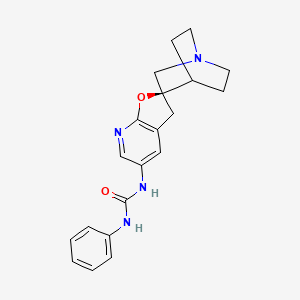
R-Psop
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
R-PSOP, also known as ®-5’-(Phenylaminocarbonylamino)spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridine], is a potent and selective nonpeptidic antagonist of the neuromedin U receptor 2 (NMUR2). This compound exhibits binding affinity to human and rat NMUR2 with Ki values of 52 nM and 32 nM, respectively . This compound demonstrates moderate central nervous system penetration and is valuable in the study of eating disorders, obesity, pain, and stress-related disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of R-PSOP involves multiple steps, starting with the preparation of the spiro[1-azabicyclo[222]octane-3,2’(3’H)-furo[2,3-b]pyridine] core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
R-PSOP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
科学研究应用
R-PSOP has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the binding and inhibition of NMUR2.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating eating disorders, obesity, pain, and stress-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
作用机制
R-PSOP exerts its effects by selectively binding to NMUR2, a G protein-coupled receptor involved in regulating energy balance, stress response, and nociception. By inhibiting NMUR2, this compound blocks the receptor’s activation by its natural ligands, neuromedin U and neuromedin S. This inhibition leads to a decrease in intracellular calcium mobilization and phosphoinositide turnover, ultimately modulating various physiological responses .
相似化合物的比较
Similar Compounds
Neuromedin U receptor 1 (NMUR1) antagonists: Compounds that inhibit NMUR1, another subtype of neuromedin U receptor.
Other NMUR2 antagonists: Compounds with similar structures and functions that target NMUR2.
Uniqueness of R-PSOP
This compound is unique due to its high selectivity and potency for NMUR2, with minimal affinity for NMUR1. This selectivity makes it a valuable tool for studying the specific roles of NMUR2 in various physiological processes. Additionally, its moderate central nervous system penetration allows for effective in vivo studies .
属性
分子式 |
C20H22N4O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
1-phenyl-3-[(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine]-5'-yl]urea |
InChI |
InChI=1S/C20H22N4O2/c25-19(22-16-4-2-1-3-5-16)23-17-10-14-11-20(26-18(14)21-12-17)13-24-8-6-15(20)7-9-24/h1-5,10,12,15H,6-9,11,13H2,(H2,22,23,25)/t20-/m0/s1 |
InChI 键 |
BUOWEYLLAFLKCW-FQEVSTJZSA-N |
手性 SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
规范 SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC(=C4)NC(=O)NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-fluorophenyl)methyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B12427195.png)
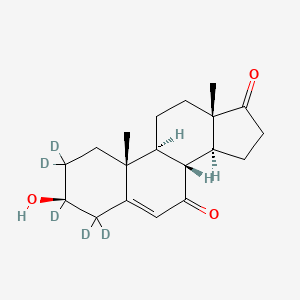
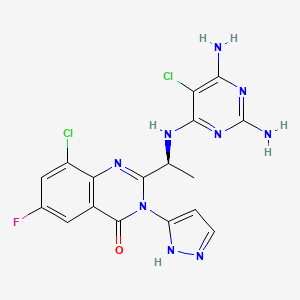
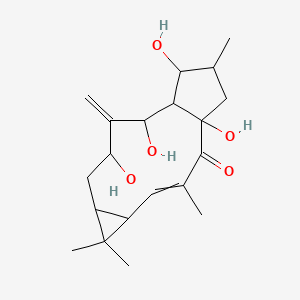
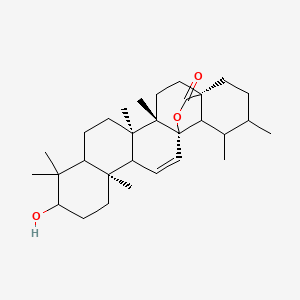
![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)
![(2S,3R,4S,5S)-2-[(1R)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxolan-2-yl]ethoxy]oxane-3,4,5-triol](/img/structure/B12427251.png)

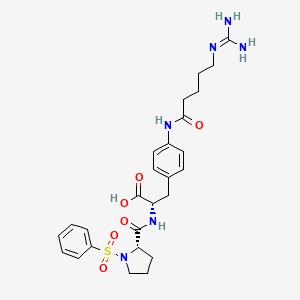
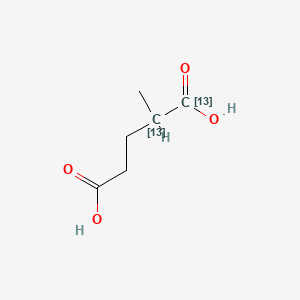
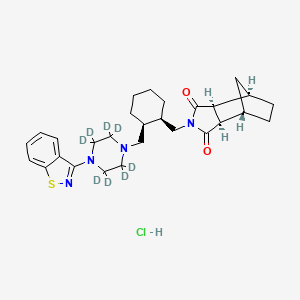
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)
